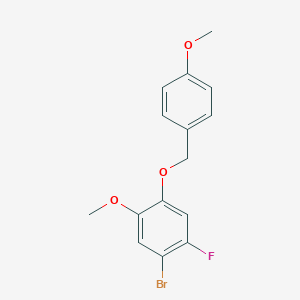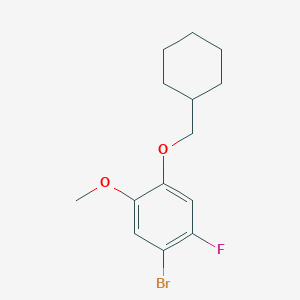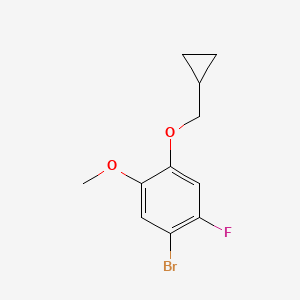
tert-Butyl (3-(5-bromo-2-methylphenoxy)propyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl (3-(5-bromo-2-methylphenoxy)propyl)carbamate: is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a brominated aromatic ring, and a carbamate functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (3-(5-bromo-2-methylphenoxy)propyl)carbamate typically involves the reaction of 3-(5-bromo-2-methylphenoxy)propylamine with di-tert-butyl dicarbonate (Boc2O) under basic conditions. The reaction proceeds as follows:
Starting Materials: 3-(5-bromo-2-methylphenoxy)propylamine and di-tert-butyl dicarbonate.
Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, in the presence of a base like triethylamine or sodium carbonate.
Procedure: The amine is first dissolved in the solvent, followed by the addition of the base. Di-tert-butyl dicarbonate is then added dropwise to the reaction mixture. The reaction is typically conducted at room temperature and monitored by thin-layer chromatography (TLC) until completion.
Purification: The product is purified by column chromatography or recrystallization to obtain this compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and efficiency. The purification steps may include distillation, crystallization, and other large-scale separation techniques.
化学反応の分析
Types of Reactions
Substitution Reactions: tert-Butyl (3-(5-bromo-2-methylphenoxy)propyl)carbamate can undergo nucleophilic substitution reactions due to the presence of the bromine atom. Common nucleophiles include amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of various derivatives.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Hydrolysis: Acidic hydrolysis using hydrochloric acid (HCl) or sulfuric acid (H2SO4), and basic hydrolysis using sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Major Products Formed
Substitution: Formation of substituted carbamates or amines.
Oxidation: Formation of oxidized derivatives such as aldehydes, ketones, or carboxylic acids.
Reduction: Formation of reduced derivatives such as alcohols or amines.
Hydrolysis: Formation of the corresponding amine and carbon dioxide.
科学的研究の応用
Chemistry
In chemistry, tert-Butyl (3-(5-bromo-2-methylphenoxy)propyl)carbamate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules, including pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is used to study the effects of carbamates on biological systems. It can be employed in the development of enzyme inhibitors, particularly those targeting acetylcholinesterase and other related enzymes.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It may be used in the design and synthesis of new drugs with improved efficacy and safety profiles.
Industry
In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. It can be incorporated into polymers, coatings, and other materials to enhance their properties.
作用機序
The mechanism of action of tert-Butyl (3-(5-bromo-2-methylphenoxy)propyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or other proteins, leading to inhibition or modulation of their activity. The brominated aromatic ring may also participate in non-covalent interactions such as hydrogen bonding, π-π stacking, and hydrophobic interactions, further influencing the compound’s biological activity.
類似化合物との比較
Similar Compounds
tert-Butyl (3-(5-bromopyridin-3-yl)carbamate): Similar structure with a pyridine ring instead of a phenoxy group.
tert-Butyl (3-(5-bromo-2-methoxyphenoxy)propyl)carbamate: Similar structure with a methoxy group instead of a methyl group.
tert-Butyl (3-(5-bromo-2-fluorophenoxy)propyl)carbamate: Similar structure with a fluorine atom instead of a methyl group.
Uniqueness
tert-Butyl (3-(5-bromo-2-methylphenoxy)propyl)carbamate is unique due to the presence of the methyl group on the aromatic ring, which can influence its chemical reactivity and biological activity. The specific substitution pattern and functional groups confer distinct properties that differentiate it from other similar compounds.
特性
IUPAC Name |
tert-butyl N-[3-(5-bromo-2-methylphenoxy)propyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BrNO3/c1-11-6-7-12(16)10-13(11)19-9-5-8-17-14(18)20-15(2,3)4/h6-7,10H,5,8-9H2,1-4H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAWWMZGHKQCFLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Br)OCCCNC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














